N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex small molecule featuring a 1,3-dioxoisoindole core substituted with a 4-iodophenyl carboxamide group and a 4-[(4-nitrophenyl)sulfanyl]phenyl moiety. The 1,3-dioxoisoindole scaffold is a phthalimide derivative known for its utility in medicinal chemistry, particularly in kinase inhibition and protein-protein interaction modulation .
Properties
Molecular Formula |
C27H16IN3O5S |
|---|---|
Molecular Weight |
621.4 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C27H16IN3O5S/c28-17-2-4-18(5-3-17)29-25(32)16-1-14-23-24(15-16)27(34)30(26(23)33)19-6-10-21(11-7-19)37-22-12-8-20(9-13-22)31(35)36/h1-15H,(H,29,32) |
InChI Key |
SUNRLQCZWDWJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the isoindole core, the introduction of the iodophenyl and nitrophenyl sulfanyl groups, and the final coupling reactions. Common synthetic methods include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Introduction of the Iodophenyl Group: This step often involves iodination reactions using iodine or iodinating agents.
Introduction of the Nitrophenyl Sulfanyl Group: This can be done through nucleophilic substitution reactions using nitrophenyl thiols.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The iodophenyl group can undergo substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various aryl-substituted derivatives.
Scientific Research Applications
N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to analogous molecules reported in the literature. Key analogs are summarized below:
Structural Analogues with Isoindole-Dione Core
2-[3-[[(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)amino]carbonyl]phenyl]-N-(4-dodecylphenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxamide (CAS: 84696-86-6) Structural Differences: Replaces the iodophenyl group with a 4-dodecylphenyl chain and introduces a pyrazolyl substituent. The pyrazole moiety may confer additional hydrogen-bonding capacity . Applications: Reported for medicinal purposes, though specific targets remain undisclosed .
2-(3-(((4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N-(4-dodecylphenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxamide Shared Features: Retains the isoindole-dione core and carboxamide linkage. Divergence: Lacks the sulfanylphenyl and nitro groups, instead incorporating a pyrazolylcarboxamide. This reduces redox activity but may improve metabolic stability .
Functional Analogues with Sulfanylphenyl Substituents
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (476485-80-0)
- Comparison : Shares a sulfanyl-linked aromatic system but replaces the isoindole-dione with a triazole-acetamide scaffold.
- Pharmacological Relevance : Triazole derivatives are often associated with antimicrobial and anticancer activity, suggesting divergent biological targets compared to isoindole-diones .
420841-84-5/2-(3-(4-Nitrophenoxy)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid Key Similarity: Contains the 1,3-dioxoisoindoline core and a nitrophenoxy group, analogous to the nitrophenylsulfanyl substituent. Divergence: The carboxylic acid terminus replaces the carboxamide, altering ionization and binding properties .
Biological Activity
N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies indicate that related compounds exhibit moderate to high inhibitory potency against liver microsomal enzymes, which are crucial for drug metabolism .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties. For example, compounds with similar structures have been tested in xenograft tumor models, demonstrating significant growth inhibition in cancer cell lines .
- Antioxidant Properties : The presence of nitrophenyl and iodophenyl groups may contribute to antioxidant activities by scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a related compound in inhibiting tumor growth in HT-29 (colorectal) and BxPC3 (pancreatic) xenograft models. The results indicated an IC50 value of 14 nmol/L against purified MEK1, a key regulator in the MAPK signaling pathway often activated in cancers. This suggests that similar derivatives could potentially target this pathway effectively .
Case Study 2: Enzyme Interaction
Research on aryl substituted compounds has shown varying degrees of inhibition against rat liver microsomal enzymes. The compound's structural analogs exhibited a range of inhibitory effects from 29% to 78%, indicating the potential for further optimization to enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
